molecular formula C17H19N7O2 B7186843 N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1-(pyridin-2-ylmethyl)triazole-4-carboxamide

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1-(pyridin-2-ylmethyl)triazole-4-carboxamide

Cat. No.: B7186843
M. Wt: 353.4 g/mol
InChI Key: VIBCXMPWCPQXFK-UHFFFAOYSA-N
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Description

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1-(pyridin-2-ylmethyl)triazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1-(pyridin-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O2/c25-17(16-12-24(22-21-16)9-13-4-1-2-6-18-13)20-14-8-19-23(10-14)11-15-5-3-7-26-15/h1-2,4,6,8,10,12,15H,3,5,7,9,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBCXMPWCPQXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=C(C=N2)NC(=O)C3=CN(N=N3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1-(pyridin-2-ylmethyl)triazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Attachment of the oxolan-2-ylmethyl group: This step involves the alkylation of the pyrazole ring with an oxolan-2-ylmethyl halide under basic conditions.

    Formation of the triazole ring: This can be done via a cyclization reaction involving an azide and an alkyne.

    Attachment of the pyridin-2-ylmethyl group: This step involves the alkylation of the triazole ring with a pyridin-2-ylmethyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1-(pyridin-2-ylmethyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1-(pyridin-2-ylmethyl)triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1-(pyridin-2-ylmethyl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(oxolan-2-yl)methanamine
  • N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
  • N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride

Uniqueness

N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]-1-(pyridin-2-ylmethyl)triazole-4-carboxamide is unique due to its combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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